2-Chloro-4-fluoro-5-methoxyphenol
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Overview
Description
2-Chloro-4-fluoro-5-methoxyphenol is an aromatic compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-5-methoxyphenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination and fluorination of a methoxy-substituted phenol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the selective introduction of chloro and fluoro groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process might include steps such as chlorination under UV light and subsequent fluorination using appropriate fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the chloro or fluoro substituents under specific conditions.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could result in various substituted phenols.
Scientific Research Applications
2-Chloro-4-fluoro-5-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which 2-Chloro-4-fluoro-5-methoxyphenol exerts its effects depends on its interaction with molecular targets. The chloro and fluoro substituents can enhance the compound’s ability to interact with specific enzymes or receptors, potentially inhibiting their activity. The methoxy group can also influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
2-Chloro-4-fluoro-5-nitrophenol: Similar structure but with a nitro group instead of a methoxy group.
2-Chloro-4-fluoro-5-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
2-Chloro-4-fluoro-5-hydroxyphenol: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: 2-Chloro-4-fluoro-5-methoxyphenol is unique due to the combination of chloro, fluoro, and methoxy groups, which can impart distinct chemical and biological properties. The presence of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOAJLWCHRJFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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